CP-609754
Overview
Description
Preparation Methods
The synthesis of CP-609754 involves multiple steps, including the formation of a quinolinone core structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions . Industrial production methods for this compound are also not widely available, but the compound is typically synthesized in specialized laboratories with controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
CP-609754 undergoes several types of chemical reactions:
Substitution Reactions: The alkyne group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, forming triazole rings.
Inhibition Reactions: This compound inhibits the farnesylation of H-Ras and K-Ras proteins by competing with the prenyl acceptor (H-Ras protein) and interacting with the farnesyltransferase-farnesyl pyrophosphate complex
Binding Reactions: The compound binds to the farnesyltransferase enzyme, preventing the attachment of farnesyl groups to target proteins.
Scientific Research Applications
It has shown promise in inhibiting the growth of tumors by targeting the farnesylation process of Ras proteins, which are often mutated in various cancers . Additionally, CP-609754 is used as a click chemistry reagent due to its alkyne group, enabling the formation of stable triazole linkages with azide-containing molecules . This makes it valuable in chemical biology for labeling and tracking biomolecules.
Mechanism of Action
The primary mechanism of action of CP-609754 is the inhibition of farnesyltransferase, an enzyme responsible for the post-translational modification of proteins by attaching farnesyl groups. By inhibiting this enzyme, this compound prevents the farnesylation of Ras proteins, thereby disrupting their ability to anchor to cell membranes and participate in signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and progression.
Comparison with Similar Compounds
CP-609754 is unique in its ability to selectively inhibit farnesyltransferase with a slow on/off rate, making it a potent inhibitor . Similar compounds include:
Tipifarnib: Another farnesyltransferase inhibitor that has shown promise in treating certain types of cancer.
BMS-214662: A farnesyltransferase inhibitor that has been studied for its anticancer properties.
AZD3409: A compound with similar inhibitory effects on farnesyltransferase.
These compounds share the common mechanism of inhibiting farnesyltransferase but may differ in their pharmacokinetic properties, potency, and specific applications in cancer therapy.
Properties
IUPAC Name |
6-[(R)-(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDAIPFBPPQHQ-GDLZYMKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152294 | |
Record name | CP-609754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190094-64-4 | |
Record name | CP-609754 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190094644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-609754 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CP-609754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-609754 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0S47W9GPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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